LogP Comparison: Target vs Dichloro & Methoxy Analogs
The predicted octanol-water partition coefficient (LogP) for 2,5-dichloro-6-methoxynicotinaldehyde is estimated at approximately 2.0–2.3 (based on fragment-based calculation using the XLogP3 algorithm) [1]. By contrast, the measured LogP of 2,5-dichloronicotinaldehyde (lacking the 6-methoxy group) is 2.20 [2], while 6-methoxynicotinaldehyde (lacking both chloro substituents) has a reported LogP of 0.90 . The addition of the methoxy group to the dichloro core thus modulates lipophilicity into a range that balances membrane permeability with aqueous solubility, a critical parameter for building blocks intended for cell-permeable probe or lead compound synthesis. This places the compound's LogP approximately 1.1–1.4 units higher than the non-chlorinated analog and within 0.3 units of the dichloro-only analog, offering a distinct intermediate hydrophobicity profile.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.0–2.3 (XLogP3 fragment-based estimate) |
| Comparator Or Baseline | 2,5-Dichloronicotinaldehyde LogP = 2.20 (measured); 6-Methoxynicotinaldehyde LogP = 0.90 (measured) |
| Quantified Difference | Target compound LogP is ~0.3 units higher than 2,5-dichloro analog and ~1.1–1.4 units higher than 6-methoxy analog |
| Conditions | Computational prediction (XLogP3) vs. experimentally determined values from authoritative databases |
Why This Matters
The distinct LogP range influences solubility, membrane permeability, and chromatographic behavior, affecting both synthetic handling and the drug-likeness of derived compounds.
- [1] PubChem Computed Properties. XLogP3-AA prediction for 2,5-dichloro-6-methoxynicotinaldehyde (CID 23027967, via legacy ChemSpider deposit). National Center for Biotechnology Information. View Source
- [2] Molbase. 2,5-Dichloronicotinaldehyde (CAS 176433-49-1) LogP = 2.2009. View Source
